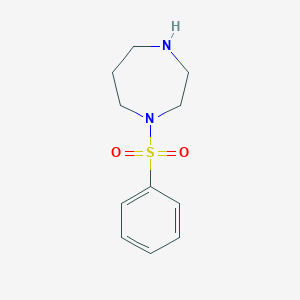

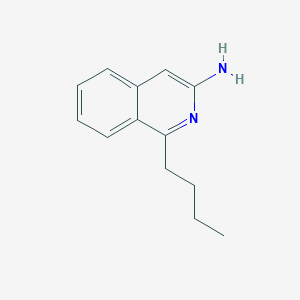

4-シクロヘキシル-5-フェニル-4H-1,2,4-トリアゾール-3-チオール

概要

説明

科学的研究の応用

CL-302396 has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

作用機序

CL-302396の作用機序は、特定の分子標的との相互作用を伴います。トリアゾール環構造により、酵素や受容体と結合し、その活性を調節することができます。この結合は、特定の標的物質に応じて、さまざまな生化学的経路の阻害または活性化につながります。 この化合物の効果は、タンパク質や核酸との相互作用を介して媒介され、細胞プロセスに影響を与えます .

生化学分析

Biochemical Properties

4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol and these biomolecules are primarily mediated through binding interactions, which can lead to changes in enzyme activity and protein function .

Cellular Effects

The effects of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in cell growth and differentiation. Additionally, 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol can impact cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific enzymes, inhibiting their activity and thereby affecting the metabolic pathways they are involved in. Additionally, 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol vary with different dosages in animal models. At lower doses, this compound can have beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .

Metabolic Pathways

4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in metabolite levels. For example, it has been shown to inhibit enzymes involved in the synthesis of certain biomolecules, thereby affecting their overall production and availability .

Transport and Distribution

The transport and distribution of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. For instance, binding to transport proteins can facilitate the movement of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol across cellular membranes, allowing it to reach its target sites within the cell .

Subcellular Localization

The subcellular localization of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .

準備方法

合成経路と反応条件

CL-302396の合成は、通常、シクロヘキシルアミンとフェニルイソチオシアネートを反応させて中間体である4-シクロヘキシル-3-フェニル-1H-1,2,4-トリアゾール-5-チオンを生成することから始まります。この中間体は、次に、水素化ホウ素ナトリウムなどの適切な還元剤を用いて還元反応を行い、最終生成物であるCL-302396を得ます。 反応条件は、通常、エタノールまたはメタノールなどの溶媒を用い、室温で行われます .

工業的製造方法

CL-302396の工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、工業グレードの試薬と溶媒が使用され、反応パラメータを注意深く制御して、高収率と純度を確保しています。 最終生成物は、通常、再結晶またはクロマトグラフィーなどの精製技術を用いて精製されます .

化学反応の分析

反応の種類

CL-302396は、以下の化学反応を含むさまざまな化学反応を起こします。

酸化: この化合物は酸化されてスルホキシドとスルホンを生成することができます。

還元: 還元反応により、トリアゾール環を対応するジヒドロ誘導体に変化させることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、頻繁に使用される還元剤です。

生成される主要な生成物

これらの反応から生成される主要な生成物には、スルホキシド、スルホン、ジヒドロ誘導体、およびさまざまな置換トリアゾール化合物があります .

科学研究への応用

CL-302396は、科学研究において幅広い用途を持っています。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: この化合物は、抗菌性や抗真菌性などの潜在的な生物活性について研究されています。

医学: さまざまな疾患に対する治療薬としての可能性を探るための研究が進められています。

類似化合物との比較

類似化合物

- 4-シクロヘキシル-3-フェニル-1H-1,2,4-トリアゾール-5-チオン

- 4-シクロヘキシル-3-フェニル-1H-1,2,4-トリアゾール-5-スルホキシド

- 4-シクロヘキシル-3-フェニル-1H-1,2,4-トリアゾール-5-スルホン

独自性

CL-302396は、トリアゾール環に結合したシクロヘキシル基とフェニル基の独自の組み合わせにより際立っています。 この構造的特徴により、安定性と反応性の向上がもたらされ、さまざまな用途にとって貴重な化合物となっています .

特性

IUPAC Name |

4-cyclohexyl-3-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3S/c18-14-16-15-13(11-7-3-1-4-8-11)17(14)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLLUDFHDJESNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NNC2=S)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351298 | |

| Record name | 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38942-57-3 | |

| Record name | 4-Cyclohexyl-2,4-dihydro-5-phenyl-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38942-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 305339 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038942573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC305339 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。